molecular formula C10H7ClF5NO2S B2697645 Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate CAS No. 478043-86-6

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate

Cat. No.: B2697645
CAS No.: 478043-86-6
M. Wt: 335.67
InChI Key: GXQDICKAQVCIKV-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate is a chemical compound with the molecular formula C10H7ClF5NO2S and a molecular weight of 335.68 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, as well as a difluoroacetate ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate involves several steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinethiol with ethyl 2,2-difluoroacetate under specific conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity, facilitating its penetration into biological membranes. The difluoroacetate moiety can participate in hydrogen bonding and other interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,2-difluoroacetate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF5NO2S/c1-2-19-8(18)10(15,16)20-7-6(11)3-5(4-17-7)9(12,13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQDICKAQVCIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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